Compound Description: 2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile is a key starting material used in the synthesis of various heterocyclic compounds. It can react with substituted benzylidenemalononitriles to form 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives, which exist as (E,Z)-mixtures. Additionally, it reacts with aroyl phenyl acetylenes through Michael addition, resulting in the formation of enamino-ketones.
Relevance: This compound shares the core tetrahydrobenzothiophene-3-carbonitrile structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. The primary difference lies in the substituent at the 2-position: an amino group in this compound versus a quinolinecarboxamide group in the target compound. Both compounds demonstrate the potential of this core structure for building diverse heterocycles with potential biological activity.
Compound Description: N-(3-cyano-4,5,6,7-tetrahydrobenzothien-2-yl)acetamide (1b) is a product formed during the attempted acetylation of aminobenzothienopyrimidines. This reaction leads to the degradation of the pyrimidine ring and the formation of the acetamide derivative.
Relevance: This compound is closely related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide, as they both share the core N-(3-cyano-4,5,6,7-tetrahydrobenzothien-2-yl) structure. The key difference lies in the substituent on the nitrogen atom: an acetyl group in this compound compared to a more complex quinolinecarboxamide group in the target compound. This relationship highlights how modifications at the 2-position nitrogen can significantly alter the chemical properties and reactivity of the tetrahydrobenzothiophene scaffold.
Compound Description: N-[3-Cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutamide is identified as a glucagon receptor antagonist. These antagonists are investigated for their potential in reducing hyperglycemia associated with exogenous glucagon administration, especially in diabetic subjects.
Relevance: This compound shares the core 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. Both feature a substituted amide on the 2-position nitrogen. This emphasizes the potential for using the tetrahydrobenzothiophene scaffold, particularly with a 3-cyano group, to develop molecules with diverse biological activities.
Compound Description: GDC-0834 is a drug candidate investigated for its unique amide hydrolysis mediated by aldehyde oxidase. This metabolic pathway led to high clearance of the drug, posing challenges for its optimization.
Relevance: GDC-0834 highlights the importance of the 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide core structure. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide also features this core, though with a cyano group at the 3-position instead of the complex substituted phenyl group in GDC-0834. Studying the metabolic properties of similar compounds provides valuable insights into potential challenges and opportunities for drug development.
Compound Description: HBT1 is a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. Unlike other AMPA-R potentiators, HBT1 exhibits low agonistic effects, avoiding the bell-shaped response in in vitro brain-derived neurotrophic factor (BDNF) production. This property makes HBT1 a promising therapeutic drug candidate for neuropsychiatric and neurologic disorders.
Relevance: HBT1 shares the core 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methyl-2-furyl)-4-quinolinecarboxamide. This structural similarity suggests potential shared binding properties or pharmacological activities within this chemical class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.